molecular formula C18H22N2O5S B2597492 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide CAS No. 2034998-06-4

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide

Cat. No.: B2597492
CAS No.: 2034998-06-4
M. Wt: 378.44
InChI Key: KGGIAPJDAUCBSD-XVNBXDOJSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide is a synthetic bioactive compound supplied for research purposes. This molecule features a tropane (8-azabicyclo[3.2.1]octane) core structure, a motif of significant interest in medicinal chemistry due to its presence in compounds with neurological activity. The acrylamide linker and benzo[d][1,3]dioxole (piperonyl) group are also common pharmacophores. INSERT DETAILED EXPLANATION OF THE COMPOUND'S MAIN APPLICATIONS AND SPECIFIC RESEARCH VALUE HERE. Potential research areas for this compound could include investigations as a potential ligand for neurological targets, given the known neurotropic properties of its structural components. INSERT DETAILED EXPLANATION OF THE COMPOUND'S MECHANISM OF ACTION HERE. As with many acrylamide-containing compounds, its mechanism may involve interactions with specific cellular proteins. Researchers are advised to consult the primary scientific literature for definitive studies on its biological activity. This product is provided as a high-purity solid and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S/c1-26(22,23)20-14-4-5-15(20)10-13(9-14)19-18(21)7-3-12-2-6-16-17(8-12)25-11-24-16/h2-3,6-8,13-15H,4-5,9-11H2,1H3,(H,19,21)/b7-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGIAPJDAUCBSD-XVNBXDOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)C=CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)N1C2CCC1CC(C2)NC(=O)/C=C/C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Synthesis of the azabicyclo[3.2.1]octane moiety: This involves the construction of the bicyclic structure, often through a Diels-Alder reaction followed by functional group modifications.

    Coupling of the two moieties: The final step involves the formation of the acrylamide linkage through a condensation reaction between the benzo[d][1,3]dioxole derivative and the azabicyclo[3.2.1]octane derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The aromatic and bicyclic structures can be oxidized under strong oxidizing conditions.

    Reduction: The acrylamide group can be reduced to the corresponding amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mu Opioid Receptor Antagonism

Research indicates that compounds similar to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide can act as mu opioid receptor antagonists. This property is particularly useful for treating conditions associated with opioid-induced bowel dysfunction and postoperative ileus by selectively blocking undesirable gastrointestinal side effects without affecting central analgesic effects .

Antimycobacterial Activity

The compound has potential applications in combating tuberculosis and non-tuberculous mycobacterial infections. Its structural components may enhance its efficacy against Mycobacterium tuberculosis by optimizing the potency of related squaramide derivatives .

Case Study 1: Opioid-Induced Bowel Dysfunction

A study investigated the efficacy of mu opioid receptor antagonists derived from the 8-azabicyclo[3.2.1]octane scaffold in animal models of opioid-induced bowel dysfunction. Results demonstrated significant improvements in gastrointestinal motility without compromising analgesic effects, suggesting a promising role for this compound in clinical settings .

Case Study 2: Antimycobacterial Efficacy

In another study focusing on antimycobacterial agents, derivatives of the compound were tested against various strains of Mycobacterium tuberculosis. The results indicated that modifications to the structure enhanced activity against resistant strains, highlighting the potential for developing new treatments based on this chemical framework .

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, while the acrylamide group can form covalent bonds with nucleophilic sites on proteins. This dual mode of action can lead to the modulation of biological pathways and the alteration of cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs in the following categories:

Acrylamide Derivatives with Benzo[d][1,3]dioxol-5-yl Moieties

  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide (): Structural difference: Replaces the bicyclic amine with a simpler 4-hydroxyphenethyl group.
  • (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-phenethylacrylamide (Compound 12, ): Structural difference: Phenethylamine substituent instead of the bicyclic amine. Key distinction: The simpler amine group may reduce metabolic stability compared to the sulfonyl-substituted bicyclic system, which could enhance resistance to enzymatic degradation.

8-Azabicyclo[3.2.1]octane Derivatives

  • N-[8-(Aminobenzyl)-8-azabicyclo[3.2.1]oct-3β-yl]-2-naphthamide derivatives (): Structural difference: Features a naphthamide group and aminobenzyl substituents on the bicyclic amine.
  • 8-Substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octanes ():

    • Structural difference : Diarylmethoxyethylidenyl substituents instead of acrylamide.
    • Relevance : These compounds emphasize the role of the 8-azabicyclo[3.2.1]octane scaffold in enabling diverse functionalization for structure-activity relationship (SAR) studies .

Sulfonyl-Containing Analogs

  • Ethyl 8-benzyl-8-aza-bicyclo[3.2.1]octane-3-carboxylate ():
    • Structural difference : Benzyl and ester groups replace the methylsulfonyl and acrylamide moieties.
    • Relevance : Highlights the synthetic versatility of the bicyclic scaffold but lacks the α,β-unsaturated carbonyl system critical for electronic interactions in the target compound .

Biological Activity

Chemical Structure and Synthesis

The compound belongs to a class of derivatives that incorporate the benzo[d][1,3]dioxole moiety, known for its diverse biological activities. The synthesis typically involves the reaction of a substituted acrylamide with a bicyclic amine derivative. The specific structural features contribute to its pharmacological properties.

Structural Formula

The IUPAC name provides insight into its structure:

  • (E)-3-(benzo[d][1,3]dioxol-5-yl) indicates the presence of a dioxole ring.
  • N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl) suggests a bicyclic amine with a sulfonyl group, which may enhance solubility and bioavailability.

Antimicrobial Activity

Research has indicated that compounds containing the benzo[d][1,3]dioxole structure often exhibit significant antimicrobial activity. For instance, studies have shown that similar derivatives demonstrate efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several derivatives of benzo[d][1,3]dioxole have been investigated for their anticancer potential. In vitro studies suggest that these compounds can induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival .

Neuroprotective Effects

The bicyclic structure of the compound may confer neuroprotective properties. Research indicates that compounds with similar frameworks can modulate neurotransmitter systems and exhibit effects against neurodegenerative diseases .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial effects of related compounds against C. albicans and other pathogens. The results showed that compounds with similar structures had minimum inhibitory concentration (MIC) values ranging from 625 to 1250 µg/mL against S. aureus .
  • Anticancer Activity : Another research project focused on the cytotoxic effects of benzo[d][1,3]dioxole derivatives on various cancer cell lines. The findings revealed significant growth inhibition in breast and lung cancer cell lines, suggesting potential for further development as anticancer agents .

Data Tables

Activity Type Tested Compound MIC (µg/mL) Target Pathogen
Antibacterial(E)-3-benzodioxole625 - 1250S. aureus
Antifungal(E)-3-benzodioxole500C. albicans
Anticancer(E)-3-benzodioxoleIC50 = 10 µMBreast Cancer Cells

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide?

  • Methodology : The synthesis typically involves a multi-step process:

Formation of the acrylamide backbone : Condensation of benzo[d][1,3]dioxole-5-carbaldehyde with an appropriate amine via Knoevenagel or Wittig reactions to yield (E)-3-(benzo[d][1,3]dioxol-5-yl)acrylic acid derivatives .

Azabicyclo[3.2.1]octane synthesis : The 8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-amine intermediate is prepared via cyclization of pyrrolidine derivatives, followed by sulfonylation (e.g., using methylsulfonyl chloride) .

Amide coupling : The acrylate intermediate is coupled with the azabicyclo amine using carbodiimide reagents (e.g., EDC/HOBt) or catalytic methods .

  • Key Considerations : Solvent choice (e.g., ethyl acetate or acetonitrile) and catalysts (e.g., phase-transfer agents) influence reaction efficiency and stereochemical outcomes .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

  • Analytical Methods :

  • 1H/13C NMR : Confirms the (E)-configuration of the acrylamide double bond (e.g., coupling constants ~15.2 Hz for trans protons) and verifies substituent positions on the azabicyclo ring .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., m/z 356.20 [M+H]+ for related acrylamides) .
  • HPLC/GC : Ensures purity (>95%) and resolves stereoisomeric impurities .

Advanced Research Questions

Q. What strategies optimize the stereochemical purity of the azabicyclo[3.2.1]octane moiety during synthesis?

  • Methodology :

  • Chiral resolution : Use of enantiopure starting materials (e.g., (1R,5S)-configured azabicyclo precursors) or enzymatic resolution techniques .
  • Catalytic asymmetric synthesis : Palladium-catalyzed cyclizations or reductive amination to control ring stereochemistry .
  • Crystallization : Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to isolate desired enantiomers .
    • Challenges : The methylsulfonyl group introduces steric hindrance, requiring optimized reaction temperatures (-20°C to 0°C) to minimize racemization .

Q. How do structural modifications to the azabicyclo[3.2.1]octane system impact biological activity?

  • SAR Insights :

  • Sulfonyl group replacement : Substituting methylsulfonyl with acetyl or benzyl groups reduces receptor binding affinity in related tropane derivatives, highlighting the sulfonyl group's role in target engagement .
  • Ring substituents : Adding hydroxyl or benzyl groups to the azabicyclo nitrogen alters pharmacokinetic properties (e.g., logP) and metabolic stability .
    • Experimental Design :
  • In vitro assays : Compare IC50 values of analogs against target receptors (e.g., serotonin or dopamine transporters) .
  • MD simulations : Model ligand-receptor interactions to rationalize activity differences .

Data Contradictions and Validation

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar acrylamides?

  • Root Causes :

  • Variability in assay conditions (e.g., cell lines, incubation times) .
  • Impurity profiles : Undetected stereoisomers or byproducts (e.g., Z-isomers) in early synthetic batches .
    • Validation Strategies :
  • Reproducibility studies : Re-test compounds under standardized protocols (e.g., NIH guidelines).
  • Orthogonal characterization : Combine NMR, X-ray crystallography, and HPLC to confirm compound identity .

Methodological Recommendations

Q. What catalytic systems are effective for large-scale synthesis of the azabicyclo[3.2.1]octane core?

  • Catalysts :

  • Palladium complexes : Enable reductive cyclization of nitroalkenes to form the azabicyclo framework .
  • Organocatalysts : Proline derivatives for asymmetric Mannich reactions to construct bicyclic amines .
    • Scale-up Considerations :
  • Continuous flow reactors : Improve yield and reduce reaction times for high-throughput synthesis .

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